molecular formula C34H29CuN4Na3O7 B1141350 Sodium copper chlorophyllin CAS No. 28302-36-5

Sodium copper chlorophyllin

Cat. No.: B1141350
CAS No.: 28302-36-5
M. Wt: 738.1 g/mol
InChI Key: KYLOFEQLMQEHBO-JOKPRTCASA-I
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Description

Sodium copper chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants. It is a water-soluble compound that is commonly used as a food additive and in alternative medicine. The compound is known for its bright green color and potential health benefits, including antioxidant and antimutagenic properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

SCC interacts with various biomolecules, playing a significant role in biochemical reactions . It forms tight molecular complexes with certain chemicals known or suspected to cause cancer, potentially blocking carcinogenic effects . SCC also exhibits anti-inflammatory, deodorizing, erythropoietic, and antimutagenic activities .

Cellular Effects

SCC has been shown to have various effects on different types of cells. For instance, it has been found to up-regulate Bcl-2 and down-regulate the pro-apoptotic protein Bax, influencing cell function . SCC also significantly decreases the levels of malondialdehyde (MDA), myeloperoxidase (MPO), and NO in gastric tissues . Furthermore, it exerts a powerful anti-inflammatory activity, demonstrated by the reduction in the secretions of proinflammatory mediators such as IL-6 and TNF-α in the serum of mice exposed to ethanol .

Molecular Mechanism

At the molecular level, SCC exerts its effects through various mechanisms. It inhibits the activation of the NF-κB pathway, demonstrated by the repression of the nuclear translocation of NF-κB p65 . SCC also binds to acridine orange and has been shown to inhibit ribonucleotide reductase activity, a pivotal role in DNA synthesis and repair .

Temporal Effects in Laboratory Settings

The effects of SCC change over time in laboratory settings. For instance, SCC has been used as a component in anti-aging cosmeceuticals, showing beneficial effects on biomarkers of photo-aged skin . It has also been used in the treatment of slow-healing wounds for more than 50 years without any serious side effects .

Dosage Effects in Animal Models

The effects of SCC vary with different dosages in animal models. For example, treatment with various doses of SCC resulted in up-regulation of Bcl-2 and down-regulation of the pro-apoptotic protein Bax in a confirmed mouse model of ethanol-induced gastric ulcer injury .

Metabolic Pathways

SCC is involved in several metabolic pathways. It has been shown to modulate several protein functions, including the expression of cytokine proteins NFkβ and IFNγ .

Transport and Distribution

SCC is transported and distributed within cells and tissues. It is absorbed, as indicated by significant amounts of copper chlorin e 4 in the serum of people taking chlorophyllin tablets .

Subcellular Localization

It is known that SCC maintains most stress-physiological responses and cellular activities as intact plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium copper chlorophyllin involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Comparison with Similar Compounds

Sodium copper chlorophyllin is unique compared to other similar compounds due to its water solubility and bright green color. Similar compounds include:

This compound stands out due to its enhanced stability and solubility, making it more suitable for various applications in food, medicine, and industry.

Properties

CAS No.

28302-36-5

Molecular Formula

C34H29CuN4Na3O7

Molecular Weight

738.1 g/mol

IUPAC Name

copper;trisodium;(8Z,17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate

InChI

InChI=1S/C34H34N4O7.Cu.3Na/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;;;;/h6,11-14,16,20H,1,7-10H2,2-5H3,(H5,35,36,37,38,39,40,41,42,43,44,45);;;;/q;+2;3*+1/p-5/t16-,20-;;;;/m0..../s1

InChI Key

KYLOFEQLMQEHBO-JOKPRTCASA-I

Isomeric SMILES

CCC\1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)/C1=C\[O-])C(=C5C)C=C)[C@H]([C@@H]4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2]

Canonical SMILES

CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2]

Synonyms

SODIUM CHLOROPHYLLIN; SODIUM COPPER CHLOROPHYLLIN; [sp-4-2-(2s-trans)]-sodiu; 7,17-trimethyl-21h,23h-porphine-2-propanoato(5-)-n21,n22,n23,n24]-hydro-tri; cuprate(3-),[18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-12-formyl-2,3-di; CHLOROPHYLLIN WATER

Origin of Product

United States

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